4,6-Dibromo-8-methyl-2-propylquinoline
Description
Properties
CAS No. |
1189107-58-1 |
|---|---|
Molecular Formula |
C13H13Br2N |
Molecular Weight |
343.06 g/mol |
IUPAC Name |
4,6-dibromo-8-methyl-2-propylquinoline |
InChI |
InChI=1S/C13H13Br2N/c1-3-4-10-7-12(15)11-6-9(14)5-8(2)13(11)16-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
OXQCVUQSDDWGOS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C=C(C=C(C2=N1)C)Br)Br |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=C(C2=N1)C)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Molecular Weight and Price: The 2-propyl substituent in the target compound increases its molecular weight (343.06 g/mol) compared to analogs with simpler substituents (e.g., 287.00 g/mol for 4,6-Dibromo-8-methylquinoline). Despite this, its price ($310) matches that of the 2-phenyl analog, suggesting similar synthetic complexity or demand . The 7-methyl analog (CAS 1189105-55-2) is priced lower ($270), likely due to reduced steric hindrance during synthesis compared to 8-methyl derivatives .
In contrast, the 2-phenyl analog (CAS 1189107-70-7) could exhibit stronger π-π stacking interactions, useful in materials science . Bromine at positions 4 and 6 provides electron-withdrawing effects, stabilizing the quinoline ring and facilitating electrophilic substitution reactions.
Commercial Availability: The target compound is listed as discontinued by CymitQuimica but remains available via Santa Cruz Biotechnology, indicating supplier-specific production challenges .
Research Implications and Limitations
- Synthetic Applications : The bromine atoms in these compounds make them valuable intermediates for Suzuki-Miyaura or Ullmann coupling reactions. The 2-propyl variant’s discontinuation by some suppliers may reflect niche demand or regulatory hurdles .
- Data Gaps: Limited information on melting/boiling points, solubility, or spectroscopic data restricts deeper comparative analysis.
Q & A
Q. What are the optimal synthetic routes for 4,6-Dibromo-8-methyl-2-propylquinoline, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via bromination of a precursor such as 8-methyl-2-propylquinoline. Key steps include:
- Dissolving the precursor in a polar aprotic solvent (e.g., DCM or DMF).
- Gradual addition of brominating agents (e.g., N-bromosuccinimide (NBS) or Br₂) at controlled temperatures (0–25°C) to minimize side reactions .
- Purification via column chromatography or recrystallization. Critical Variables:
| Brominating Agent | Temperature (°C) | Yield (%) | Major Byproducts |
|---|---|---|---|
| NBS | 0–5 | 65–75 | Mono-brominated isomers |
| Br₂ | 20–25 | 50–60 | Oxidized derivatives |
| Lower temperatures with NBS improve regioselectivity for 4,6-dibromination . |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies methyl (δ 2.5–3.0 ppm) and propyl groups (δ 0.9–1.5 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .
- ¹³C NMR: Confirms bromination at C4/C6 (δ 120–130 ppm for aromatic carbons) .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed to minimize 4,6-dibromo isomer formation?
Methodological Answer: Regioselectivity is influenced by:
- Substituent Effects: The methyl group at C8 directs bromination to C4/C6 via steric and electronic effects. Computational modeling (DFT) predicts electron density distribution .
- Solvent Choice: Non-polar solvents (e.g., CCl₄) favor electrophilic aromatic substitution at electron-rich positions. Experimental Optimization:
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | DCM | 85% selectivity for 4,6-dibromo |
| Catalyst | FeBr₃ | Accelerates bromination at C4/C6 |
| Reaction Time | 12–16 hours | Reduces over-bromination |
Q. What strategies resolve contradictions in reported biological activity data for brominated quinolines?
Methodological Answer: Discrepancies arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
- Purity Issues: HPLC purity thresholds (>98%) reduce false positives . Validation Protocol:
- Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity).
- Cross-validate with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Use structural analogs (e.g., 4,5-dibromo-8-methylquinoline) as controls .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates activation energies for Suzuki-Miyaura coupling. The C6 bromine is more reactive due to lower steric hindrance .
- Molecular Docking: Predicts interactions with catalytic palladium complexes (e.g., Pd(PPh₃)₄) . Experimental Correlation:
| Reaction Site | Predicted Reactivity (DFT) | Experimental Yield (%) |
|---|---|---|
| C4-Br | Moderate | 40–50 |
| C6-Br | High | 70–80 |
Data-Driven Research Design
Q. What are the key considerations for designing stability studies of this compound under varying pH?
Methodological Answer:
- Degradation Pathways: Hydrolysis of C-Br bonds at extreme pH (pH < 2 or >10).
- Analytical Tools:
-
HPLC-MS: Monitors degradation products (e.g., debrominated quinoline).
-
UV-Vis Spectroscopy: Tracks absorbance shifts at λₘₐₓ ≈ 310 nm .
Stability Profile:pH Half-Life (Days) Major Degradation Product 2 3 8-Methyl-2-propylquinoline 7 30 None 12 7 Quinoline N-oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
